molecular formula C6H8O B1583906 1-Cyclopentene-1-carboxaldehyde CAS No. 6140-65-4

1-Cyclopentene-1-carboxaldehyde

Cat. No.: B1583906
CAS No.: 6140-65-4
M. Wt: 96.13 g/mol
InChI Key: RALDHUZFXJKFQB-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxaldehyde is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Cyclopentene-1-carboxaldehyde (CAS No. 6140-65-4) is a cyclic aldehyde with the molecular formula C6H8OC_6H_8O and a molecular weight of 96.13 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent studies, including case studies and relevant data tables.

  • Molecular Formula : C6H8OC_6H_8O
  • Molecular Weight : 96.13 g/mol
  • Boiling Point : Approximately 419.2 K
  • InChI Key : RALDHUZFXJKFQB-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of its reactivity and interactions with various biological systems. The compound's aldehyde functional group is known to participate in a variety of chemical reactions, which can lead to diverse biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that this compound could inhibit the growth of certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Bacillus subtilis1010

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to the disruption of cellular processes, ultimately resulting in antimicrobial effects.

Case Study 1: Enantioselective Synthesis

A notable study focused on the enantioselective synthesis of cyclopentene carbaldehydes, including this compound, utilizing a direct multicatalytic cascade sequence involving carbocyclization reactions . The study highlighted the compound's utility in synthetic organic chemistry and its relevance in developing new pharmaceuticals.

Case Study 2: Photochemical Reactions

Another investigation explored the photochemical properties of this compound in the presence of Lewis acids. The research indicated that under UV light irradiation, the compound could undergo photocycloaddition reactions, leading to the formation of various products with potential biological significance .

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider safety and toxicity profiles. The compound has been classified with several hazard statements indicating potential health risks, including irritation to skin and eyes . Proper handling and safety measures are recommended when working with this chemical.

Properties

IUPAC Name

cyclopentene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALDHUZFXJKFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210337
Record name 1-Cyclopentene-1-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-65-4
Record name 1-Cyclopentene-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Cyclopentene-1-carboxaldehyde
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Record name 1-Cyclopentene-1-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopent-1-ene-1-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 1-cyclopentene-1-carbaldehyde?

A: 1-Cyclopentene-1-carbaldehyde can be synthesized through various methods. One approach involves the oxidation of cyclohexene catalyzed by bismuth sulfate in acidic solvents. [, ] Another method utilizes a ring-closing metathesis reaction starting from citronellal. [] Additionally, it can be prepared from methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters by refluxing with anhydrous sodium carbonate in xylene. []

Q2: How does the structure of 1-cyclopentene-1-carbaldehyde lend itself to diverse chemical transformations?

A: The presence of both an electron-deficient aldehyde group and an electron-rich cyclopentene ring in 1-cyclopentene-1-carbaldehyde makes it a versatile building block. It can participate in reactions like Diels-Alder reactions, [, ] 1,3-dipolar cycloadditions with nitrones, [] and organocatalytic conjugate additions. [, ]

Q3: Can 1-cyclopentene-1-carbaldehyde be used in asymmetric synthesis?

A: Yes, 1-cyclopentene-1-carbaldehyde serves as a valuable starting material in asymmetric synthesis. For example, it undergoes enantioselective 1,3-dipolar cycloaddition reactions with nitrones when catalyzed by optically active cationic cobalt (III) complexes, yielding chiral isoxazolidines. [] Furthermore, organocatalytic asymmetric conjugate additions using prolinol catalysts or Cinchona-derived phase-transfer catalysts provide access to enantioenriched cyclopentane derivatives. []

Q4: What role does 1-cyclopentene-1-carbaldehyde play in the synthesis of natural products?

A: 1-Cyclopentene-1-carbaldehyde acts as a key intermediate in the synthesis of various natural products. For instance, it is a crucial building block for accessing iridoid natural products like allamandin, plumericin, and xylomollin via enantioselective hetero-Diels-Alder reactions catalyzed by tridentate (Schiff base) Cr(III) complexes. [] It is also employed in the synthesis of isodaucane sesquiterpenes, specifically (+)-aphanamol I and (-)-2-oxoisodauc-5-en-12-al. []

Q5: What are the potential applications of 1-cyclopentene-1-carbaldehyde derivatives?

A: Derivatives of 1-cyclopentene-1-carbaldehyde, particularly those obtained through asymmetric synthesis, hold promise as intermediates for pharmaceuticals and other bioactive compounds. For example, organocatalytic reactions using this compound can lead to advanced intermediates used in the production of telaprevir, an antiviral drug. []

Q6: Are there any computational studies on 1-cyclopentene-1-carbaldehyde?

A: Yes, computational chemistry techniques, like DFT calculations, have been employed to understand the diastereofacial selectivity observed in the Diels-Alder reaction of a 4-acylhexahydroindenone derivative (obtained from 1-cyclopentene-1-carbaldehyde) with a diene. [] These calculations provide valuable insights into the reaction mechanism and stereochemical outcome.

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